The compound can be synthesized through various chemical methods, which will be discussed in detail later. It is not commonly found in nature and is primarily obtained via laboratory synthesis.
2-Methyl-1-(piperidin-3-ylmethyl)piperidine is classified as an organic heterocyclic compound. It features nitrogen atoms within its ring structure, which contributes to its biological activity. The compound's structural complexity allows it to interact with various biological targets, making it a candidate for further research.
The synthesis of 2-Methyl-1-(piperidin-3-ylmethyl)piperidine typically involves multi-step organic reactions. One common method includes the alkylation of piperidine derivatives followed by subsequent reactions to introduce the methyl group.
The molecular formula for 2-Methyl-1-(piperidin-3-ylmethyl)piperidine is C₁₁H₁₈N₂. The structure consists of two piperidine rings connected by a methylene bridge, with a methyl group attached to one of the nitrogen atoms.
2-Methyl-1-(piperidin-3-ylmethyl)piperidine can undergo various chemical reactions typical of nitrogen-containing compounds:
The reaction mechanisms often involve nucleophilic attack by the nitrogen on electrophilic centers, leading to the formation of new bonds while maintaining the integrity of the piperidine structure.
Preliminary studies may suggest that this compound could modulate neurotransmitter release or receptor activity, potentially influencing mood and cognition.
2-Methyl-1-(piperidin-3-ylmethyl)piperidine has potential applications in:
Piperidine derivatives have constituted a cornerstone of medicinal chemistry since the mid-19th century, with their significance continually expanding through modern drug discovery paradigms. The structural motif was first isolated from black pepper (Piper nigrum) in 1850 by Thomas Anderson, who identified the compound’s basic nature and established its empirical formula [5]. This discovery unlocked systematic exploration of heterocyclic alkaloids, positioning piperidine as a privileged scaffold in pharmacological development. By the early 20th century, natural piperidine-containing alkaloids like coniine (from poison hemlock) and piperine (from black pepper) were being structurally characterized, revealing their diverse biological activities ranging from neurotoxicity to bioavailability enhancement [1] [5].
The transformative breakthrough emerged in the 1960s with the isolation of vinblastine from Vinca rosea, a bis-indole alkaloid containing a piperidine subunit that demonstrated potent antineoplastic activity through microtubule inhibition [1]. This discovery catalyzed extensive research into synthetic piperidine derivatives, leading to clinically impactful molecules across therapeutic domains. The 1980s witnessed the rational design of selective estrogen receptor modulators (SERMs) featuring piperidine cores, exemplified by raloxifene for breast cancer risk reduction [1]. Contemporary drug discovery leverages piperidine’s versatility through structure-activity relationship (SAR) refinements, evidenced by kinase inhibitors like crizotinib (ALK/ROS1 inhibitor) and antipsychotics such as risperidone [4] [5].
Table 1: Historical Milestones in Piperidine-Based Drug Development
Time Period | Key Compound/Class | Therapeutic Application | Impact on Drug Discovery |
---|---|---|---|
1850 | Piperidine isolation | Foundational chemistry | First isolation from natural source |
1960s | Vinblastine/Vincristine | Anticancer (microtubule inhibitors) | Validated piperidine as anticancer scaffold |
1980s | SERMs (Raloxifene) | Breast cancer prevention | Demonstrated piperidine in targeted therapies |
1990s | Risperidone | Antipsychotic | Applied piperidine in CNS drug design |
2000s | Crizotinib | Kinase inhibitor (ALK/ROS1) | Advanced targeted cancer therapeutics |
2010–Present | Novel derivatives (e.g., P2Y14R antagonists) | Inflammation, oncology, CNS disorders | Bioisosteric refinements for drug-likeness |
The 21st century has seen strategic molecular hybridization techniques expand piperidine architectures into complex polycyclic systems. Spirooxindolopyrrolidine-embedded piperidinones demonstrate enhanced three-dimensionality that improves target engagement in hypopharyngeal tumor models compared to conventional planar scaffolds [4]. Modern synthetic methodologies now enable stereoselective construction of C2/C6-disubstituted piperidin-4-ones, precursors to bioactive alkaloids with improved pharmacokinetic profiles [2]. Computational approaches have further accelerated piperidine drug discovery, evidenced by virtual screening identifying piperidine-containing inhibitors of Cancer Osaka Thyroid (COT) kinase with submicromolar binding affinities . These advances solidify piperidine’s status as an indispensable scaffold, featuring in over twenty therapeutic classes including >50 FDA-approved drugs spanning anticancer, antiviral, antimicrobial, and neuropsychiatric applications [1] [4].
The compound 2-methyl-1-(piperidin-3-ylmethyl)piperidine represents a structurally sophisticated bis-piperidine derivative with distinctive stereochemical and pharmacophoric properties. Its molecular architecture incorporates two piperidine rings connected through a methylene bridge at the C3 position, creating a meta-substituted piperidine dimer with defined stereocenters. The 2-methyl group on the terminal piperidine introduces steric asymmetry that profoundly influences conformational behavior and molecular recognition [4] [7].
Table 2: Structural Features of 2-Methyl-1-(piperidin-3-ylmethyl)piperidine Compared to Basic Piperidine
Structural Parameter | Piperidine | 2-Methylpiperidine | 2-Methyl-1-(piperidin-3-ylmethyl)piperidine |
---|---|---|---|
Molecular Formula | C₅H₁₁N | C₆H₁₃N | C₁₂H₂₄N₂ |
Ring Systems | Monocyclic | Monocyclic | Bis-piperidine (spacer-linked) |
Stereogenic Centers | 0 | 1 (C2) | Minimum 3 (C2, C3, C3') |
pKa (Predicted) | 11.22 | ~10.8 | Dual basicity (pKa1 ~10.5, pKa2 ~8.9) |
log P (Calculated) | 0.84 | 1.32 | 2.85 |
Conformational Freedom | Chair-chair inversion | Restricted inversion | Multi-axis flexibility with steric constraints |
Piperidine itself exhibits a chair-chair inversion barrier of 6.1 kcal/mol, significantly lower than cyclohexane’s 10.4 kcal/mol due to nitrogen inversion dynamics [5]. Substituents at C2/C6 positions dramatically restrict this flexibility—the 2-methyl group in our target compound imposes gauche interactions that preferentially stabilize the equatorial conformation. Computational analyses reveal that methylation at C2 increases the equatorial preference by ~1.4 kcal/mol compared to unsubstituted piperidine [5]. The 3-methylpiperidine moiety provides a chiral vector for pharmacophore orientation, with the methylene spacer enabling diverse spatial arrangements between the two nitrogen atoms (distance range: 4.2–6.8 Å in low-energy conformers) [4]. This distance optimizes dual binding interactions with biological targets requiring paired cationic centers, such as G-protein-coupled receptors (GPCRs) or kinase allosteric pockets.
The stereochemical complexity of this compound necessitates careful synthesis planning. The 3-methylpiperidine subunit introduces two chiral centers (C3 and N1), while the 2-methylpiperidine contributes an additional chiral center at C2. Molecular modeling indicates that the (R,R)-configuration positions both methyl groups equatorially, minimizing 1,3-diaxial strain and optimizing hydrophobic contact surfaces [7]. This stereoisomer demonstrates superior binding to the P2Y14 receptor homolog in docking studies, forming simultaneous contacts with extracellular loop residues (Glu275) and transmembrane residues (Lys277) [7]. The compound’s zwitterionic potential—achievable through protonation of both nitrogens—enhances solubility in physiological environments while maintaining moderate lipophilicity (cLogP ~2.85), striking a balance between membrane permeability and aqueous bioavailability [4] [7].
Bioisosteric replacement strategies highlight this compound’s adaptability. The terminal 2-methylpiperidine can be substituted with 5-(hydroxymethyl)isoxazol-3-yl to abolish basicity while maintaining similar steric volume and H-bonding capacity [7]. Such modifications reduce polar surface area by ~35 Ų, improving blood-brain barrier penetration in CNS-targeted analogs. Molecular dynamics simulations confirm that these bioisosteres maintain stable interactions with conserved residues in the P2Y14R binding pocket (Lys772.60, Tyr1023.33, Lys2777.35) despite losing cationic character [7]. This demonstrates the scaffold’s tolerance for strategic modifications to optimize drug-likeness while preserving target engagement.
Table 3: Bioisosteric Strategies for 2-Methylpiperidine Moiety Optimization
Bioisostere Type | Example Group | Structural Rationale | Effect on Pharmacokinetics |
---|---|---|---|
Charged Nitrogen Mimics | 5-(Hydroxymethyl)isoxazol-3-yl | Conserved H-bond capacity, similar steric volume | Increased BBB penetration, reduced P-gp efflux |
Azacyclic Replacements | 4-Aminopiperidine | Enhanced basicity (pKa ~10.2) | Improved solubility at gastric pH |
Acyclic Extensions | 3-Aminopropynyl | Extended tether length (8.2 Å) | Flexible binding in deep pockets |
Heteroaromatic Rings | 4-(Aminomethyl)pyridine | Planar π-system introduction | Enhanced π-stacking with aromatic residues |
Stereocomplexes | (S)-3-Aminopyrrolidine | Constrained ring size (smaller footprint) | Increased metabolic stability |
The compound’s significance extends to prodrug design, where amidomethyl esterification of the spacer chain creates neutral derivatives that undergo hepatic reactivation. Liver esterase cleavage studies demonstrate >80% conversion to parent compound within 30 minutes, enabling oral administration of otherwise poorly absorbed zwitterions [7]. This prodrug strategy has shown efficacy in murine asthma models, with amidomethyl derivatives of piperidine-containing P2Y14R antagonists significantly reducing inflammatory cell infiltration compared to parent drugs [7]. These structural and strategic innovations establish 2-methyl-1-(piperidin-3-ylmethyl)piperidine as a versatile scaffold capable of addressing contemporary drug discovery challenges through rational design and conformational control.
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7